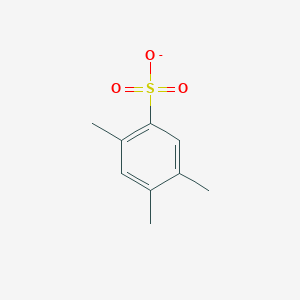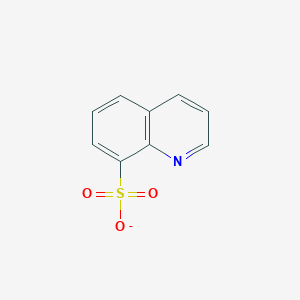![molecular formula C14H14N2O3S B280712 N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as TMB-6S, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMB-6S belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the binding of the compound to the active site of the enzyme. This compound has been found to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. The binding of this compound to the active site of the enzyme is reversible, and the compound can be displaced by other molecules that bind to the same site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase can also lead to a decrease in the production of bicarbonate ions in the body, which can be beneficial in the treatment of conditions such as epilepsy and metabolic alkalosis.
実験室実験の利点と制限
One advantage of using N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its specificity for certain enzymes. This compound has been found to selectively inhibit carbonic anhydrase, which can be beneficial in experiments that require the inhibition of this enzyme. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
For research on N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include the development of more efficient synthesis methods, the identification of other enzymes that this compound can inhibit, and the investigation of potential side effects and optimal dosages for therapeutic applications.
合成法
The synthesis of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 2-aminobenzoic acid with 2,3,4-trimethyl-1-nitro-1H-indole in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfamic acid to form this compound. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been the development of this compound as a potential inhibitor of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and the inhibition of certain enzymes can have therapeutic effects. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and other conditions.
特性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC名 |
N,N,1-trimethyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-15(2)20(18,19)12-8-7-11-13-9(12)5-4-6-10(13)14(17)16(11)3/h4-8H,1-3H3 |
InChIキー |
UOTGEVBCAVTTKN-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
溶解性 |
14 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)





![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)

